1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
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Overview
Description
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a synthetic nucleoside analog It is structurally related to uracil and arabinose, and it is often used in biochemical and pharmaceutical research
Preparation Methods
The synthesis of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves several steps:
Starting Materials: The synthesis begins with uracil and arabinose derivatives.
Glycosylation: The arabinose derivative is glycosylated with uracil under acidic conditions to form the nucleoside.
Methylation: The nucleoside is then methylated at the 2-C position using a methylating agent such as methyl iodide.
Deuteration: The final step involves the incorporation of deuterium (d3) and carbon-13 (13C) isotopes, which can be achieved through specific labeling techniques.
Industrial production methods typically involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, often using reagents like sodium azide or halides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C can be compared with other nucleoside analogs such as:
1-beta-D-Arabinofuranosylcytosine: Another nucleoside analog used in cancer treatment.
1-beta-D-Arabinofuranosylthymine: Similar in structure but with a thymine base instead of uracil.
2’-Deoxy-2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: A fluorinated analog with enhanced stability and activity.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for tracing and studying metabolic pathways in biological systems.
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
262.24 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
InChI Key |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Origin of Product |
United States |
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